molecular formula C18H18N2O2 B2625154 N-(1-cyanopropyl)-2-hydroxy-2,2-diphenylacetamide CAS No. 2060218-78-0

N-(1-cyanopropyl)-2-hydroxy-2,2-diphenylacetamide

Cat. No.: B2625154
CAS No.: 2060218-78-0
M. Wt: 294.354
InChI Key: OTCJGNWWAAKZFW-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-2-hydroxy-2,2-diphenylacetamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanopropyl group attached to the nitrogen atom and a hydroxy-diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanopropyl)-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with 1-cyanopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanopropyl)-2-hydroxy-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of 2-keto-2,2-diphenylacetamide.

    Reduction: Formation of N-(1-aminopropyl)-2-hydroxy-2,2-diphenylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-cyanopropyl)-2-hydroxy-2,2-diphenylacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may also serve as a model compound for investigating the behavior of similar structures in biological systems.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-2-hydroxy-2,2-diphenylacetamide involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the amide and nitrile groups can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to interact with other molecules in a given environment.

Comparison with Similar Compounds

  • N-(1-cyanopropyl)-2-hydroxy-2,2-diphenylacetamide
  • This compound
  • This compound

Uniqueness: this compound is unique due to the presence of both a hydroxy group and a nitrile group in its structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-(1-cyanopropyl)-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-16(13-19)20-17(21)18(22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,22H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCJGNWWAAKZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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